Cas no 849067-96-5 (Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate)

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound featuring a pyrrolopyridine core with a methyl ester functional group at the 5-position. This structure serves as a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of biologically active molecules. Its fused bicyclic framework offers structural rigidity, enhancing binding affinity in target interactions. The ester group provides a handle for further derivatization, enabling efficient modifications under mild conditions. The compound exhibits good solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its high purity and stability make it suitable for research applications requiring precise molecular scaffolds.
Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate structure
849067-96-5 structure
Product Name:Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
CAS No:849067-96-5
MF:C9H8N2O2
MW:176.172021865845
MDL:MFCD08457785
CID:720130
PubChem ID:329771944
Update Time:2025-05-19

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • 1H-PYRROLO[2,3-B]PYRIDINE-5-CARBOXYLIC ACID METHYL ESTER
    • 7-Azaindole-5-carboxylic acid Methyl ester
    • Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate
    • Methyl 7-azaindole-5-carboxylate
    • 1H-pyrrolo[2,3-b]pyridin-5-carboxylic acid methyl ester
    • Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, methyl ester
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methylester
    • PubChem16627
    • Methyl-7-azaindole-5-carboxylate
    • HUOFVBYYMPMLBQ-UHFFFAOYSA-N
    • BCP19807
    • RW3202
    • methyl1H-pyrrolo[2,3-b]pyridine-5-carboxylate
    • SCHEMBL415994
    • MFCD08457785
    • Z1198179595
    • 849067-96-5
    • FS-3187
    • PB17539
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid methyl ester, AldrichCPR
    • SY033608
    • CS-D0708
    • A1-04834
    • J-504768
    • 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acidmethyl ester
    • DTXSID20628563
    • AKOS006290461
    • EN300-243303
    • DB-032281
    • MDL: MFCD08457785
    • Inchi: 1S/C9H8N2O2/c1-13-9(12)7-4-6-2-3-10-8(6)11-5-7/h2-5H,1H3,(H,10,11)
    • InChI Key: HUOFVBYYMPMLBQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C2C(NC=C2)=NC=1)OC

Computed Properties

  • Exact Mass: 176.05900
  • Monoisotopic Mass: 176.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.32
  • Refractive Index: 1.648
  • PSA: 54.98000
  • LogP: 1.34950

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Security Information

  • Hazard Statement: H302-H315-H319-H332-H335
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Sealed in dry,Room Temperature

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Palladium diacetate ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Dimethylformamide ;  12 h, 100 °C
Reference
Identification and Optimization of New Dual Inhibitors of B-Raf and Epidermal Growth Factor Receptor Kinases for Overcoming Resistance against Vemurafenib
Cheng, Huimin; Chang, Yu; Zhang, Lianwen; Luo, Jinfeng; Tu, Zhengchao; et al, Journal of Medicinal Chemistry, 2014, 57(6), 2692-2703

Production Method 2

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; 0 °C → reflux; 18 h, reflux; reflux → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 12
Reference
Selective inhibition of Helicobacter pylori methionine aminopeptidase by azaindole hydroxamic acid derivatives: Design, synthesis, in vitro biochemical and structural studies
Bala, Sandeepchowdary; Yellamanda, Kalisha vali; Kadari, Anilkumar; Ravinuthala, Venkata. S. U.; Kattula, Bhavita; et al, Bioorganic Chemistry, 2021, 115,

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Raw materials

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Preparation Products

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:849067-96-5)Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
Order Number:A841006
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:51
Price ($):352.0/1162.0
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Additional information on Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 849067-96-5): A Comprehensive Overview

Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate, identified by its CAS number 849067-96-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic molecule, featuring a fused pyrrole and pyridine ring system, has garnered considerable attention due to its potential applications in medicinal chemistry and the development of novel therapeutic agents.

The structural framework of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate encompasses a bicyclic structure with a pyrrole ring connected to a pyridine ring at the 2 and 3 positions, respectively. The presence of a carboxylate ester group at the 5-position of the pyrrolopyridine core enhances its reactivity and makes it a valuable intermediate in synthetic chemistry. This compound's unique structural features have positioned it as a key building block for the synthesis of more complex molecules with potential biological activity.

In recent years, there has been growing interest in exploring the pharmacological properties of pyrrolopyridine derivatives. These compounds have shown promise in various therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications. The versatility of the Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate scaffold allows for modifications at multiple sites, enabling the design of molecules with tailored biological activities.

One of the most compelling aspects of this compound is its role in the synthesis of small-molecule inhibitors targeting specific biological pathways. For instance, studies have demonstrated that derivatives of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate can interact with enzymes involved in cancer cell proliferation and survival. By modulating these interactions, researchers aim to develop novel chemotherapeutic agents that exhibit higher selectivity and lower toxicity compared to existing treatments.

Recent advancements in computational chemistry have further enhanced the understanding of how Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate interacts with biological targets. Molecular docking studies have revealed that this compound can bind to pockets on proteins associated with inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to cross cell membranes makes it an attractive candidate for drug delivery systems designed to enhance bioavailability and therapeutic efficacy.

The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by esterification to introduce the carboxylate group. The use of advanced catalytic systems has improved the efficiency and yield of these reactions, making large-scale production more feasible.

In addition to its pharmaceutical applications, Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate has shown promise in material science. Its unique electronic properties make it suitable for use in organic electronics and optoelectronic devices. Researchers are exploring its potential as a component in light-emitting diodes (LEDs) and organic photovoltaic cells, where its ability to absorb and emit light across a broad spectrum could lead to more efficient energy conversion technologies.

The future prospects for Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate are vast and multifaceted. As our understanding of its chemical properties and biological activities continues to grow, so too will its applications in drug discovery and materials science. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for society.

In conclusion, Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 849067-96-5) represents a cornerstone compound in modern chemical research. Its unique structural features and versatile reactivity make it an indispensable tool for synthetic chemists and pharmacologists alike. As we continue to uncover new applications for this compound, its importance in advancing scientific knowledge and developing innovative solutions will only continue to grow.

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Amadis Chemical Company Limited
(CAS:849067-96-5)Methyl 1H-pyrrolo[2,3-b]pyridine-5-carboxylate
A841006
Purity:99%/99%
Quantity:25g/100g
Price ($):352.0/1162.0
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